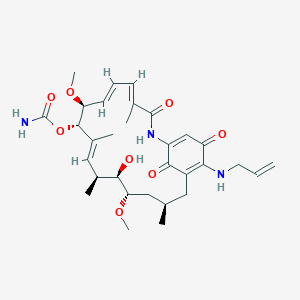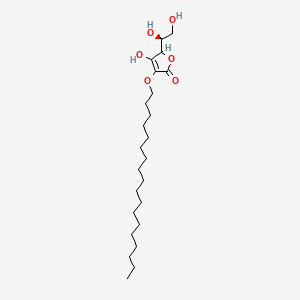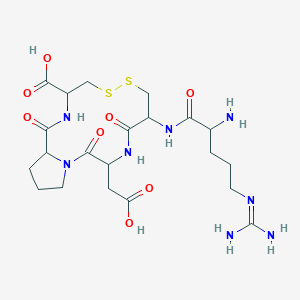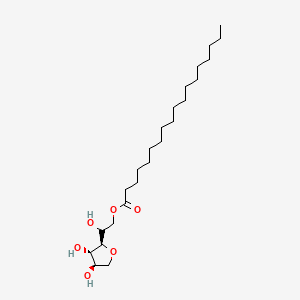![molecular formula C26H37N3O4S3 B10781337 2-[[7-[(2-Amino-3-sulfanylpropanoyl)amino]-2-[(2-thiophen-2-ylphenyl)methyl]heptanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781337.png)
2-[[7-[(2-Amino-3-sulfanylpropanoyl)amino]-2-[(2-thiophen-2-ylphenyl)methyl]heptanoyl]amino]-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609175 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609175 involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the use of methacrylate-containing block copolymers, which allow for the segment-selective introduction of functional moieties . The catalyst-free and quantitative hydroamination reaction has proven successful for the post-modification of amine-containing polymers with cobaltocenium .
Industrial Production Methods
Industrial production of ICX5609175 typically involves large-scale synthesis using advanced chemical reactors. The process ensures high yield and purity of the compound, making it suitable for various applications. The production methods are designed to be efficient and cost-effective, adhering to industry standards.
Chemical Reactions Analysis
Types of Reactions
ICX5609175 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
These products are often characterized using techniques like IR spectroscopy, NMR, and UV-Vis spectroscopy .
Scientific Research Applications
ICX5609175 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ICX5609175 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular targets and pathways involved are currently under investigation, with ongoing research aimed at elucidating the precise mechanisms .
Comparison with Similar Compounds
ICX5609175 can be compared with other similar compounds, such as those containing methacrylate or cobaltocenium moietiesThe unique combination of functional groups in ICX5609175 sets it apart from its counterparts, making it a compound of significant interest .
List of Similar Compounds
- Methacrylate-containing block copolymers
- Cobaltocenium-containing polymers
- Other amine-containing polymers
ICX5609175’s distinct properties and versatile applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H37N3O4S3 |
|---|---|
Molecular Weight |
551.8 g/mol |
IUPAC Name |
2-[[7-[(2-amino-3-sulfanylpropanoyl)amino]-2-[(2-thiophen-2-ylphenyl)methyl]heptanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H37N3O4S3/c1-35-15-12-22(26(32)33)29-24(30)19(9-3-2-6-13-28-25(31)21(27)17-34)16-18-8-4-5-10-20(18)23-11-7-14-36-23/h4-5,7-8,10-11,14,19,21-22,34H,2-3,6,9,12-13,15-17,27H2,1H3,(H,28,31)(H,29,30)(H,32,33) |
InChI Key |
HPRFZQQKGZJXRB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCCCNC(=O)C(CS)N)CC1=CC=CC=C1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)


![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)
![10-(2-Methoxypropyl)-1,13,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-5-ol](/img/structure/B10781267.png)
![13-methyl-17-(2-phenylethenyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781269.png)
![Sarpicillin [WHO-DD]](/img/structure/B10781270.png)





![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781320.png)
